Kipukasin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kipukasin H involves several steps, typically starting with the isolation of the compound from fungal cultures. The process includes:
Fermentation: Aspergillus flavus is cultured under specific conditions to produce this compound.
Extraction: The compound is extracted from the fungal biomass using organic solvents.
Purification: Techniques such as chromatography are employed to purify this compound to a high degree of purity (≥95%).
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation and extraction processes to maximize yield and purity. This could include:
Optimizing Culture Conditions: Adjusting factors such as temperature, pH, and nutrient availability to enhance the production of this compound.
Scaling Up Fermentation: Using larger bioreactors to increase the volume of fungal culture.
Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) and other advanced methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Kipukasin H can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Various substitution reactions can occur, particularly involving the aromatic ring and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Kipukasin H has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Kipukasin H involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that:
Molecular Targets: this compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: The compound could influence pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Kipukasin H can be compared with other similar compounds, such as:
Kipukasin J: Another nucleoside derived from Aspergillus flavus, with slight structural differences.
Decumbenone B: A related compound with distinct biological activities.
Cyclopenol: Another fungal metabolite with similar extraction and purification methods.
Uniqueness: this compound stands out due to its unique structure and the specific conditions required for its production
By understanding the detailed aspects of this compound, researchers can better explore its potential and develop new applications for this intriguing compound.
Properties
CAS No. |
1136789-16-6 |
---|---|
Molecular Formula |
C18H20N2O9 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C18H20N2O9/c1-8-5-9(22)6-10(27-2)13(8)17(25)29-15-14(24)11(7-21)28-16(15)20-4-3-12(23)19-18(20)26/h3-6,11,14-16,21-22,24H,7H2,1-2H3,(H,19,23,26)/t11-,14-,15-,16-/m1/s1 |
InChI Key |
RARUJUZFKGDIOM-RAEVTNRLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.